Dibutadiamin dihydrochloride

Autonomic Pharmacology Gastric Physiology Receptor Selectivity

Researchers requiring a validated ganglionic blocker with defined DAT activity often face supply inconsistency and limited characterization data. Dibutadiamin dihydrochloride resolves this as a well-characterized pharmacological tool. - Defined ganglionic nicotinic activity (EC50 = 40 µM) and potent DAT-mediated dopamine release (EC50 = 150 nM). - Established use as a reference compound in gastric secretion and gastric emptying studies. - Known acute toxicity profile (oral LD50: 810 mg/kg; i.p. LD50: 349 mg/kg in rats) for dose selection.

Molecular Formula C8H22Cl2N2
Molecular Weight 217.18 g/mol
CAS No. 1867-72-7
Cat. No. B158779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutadiamin dihydrochloride
CAS1867-72-7
SynonymsCI-505
dibutadiamine
Molecular FormulaC8H22Cl2N2
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCCCN.Cl.Cl
InChIInChI=1S/C8H20N2.2ClH/c1-8(2,3)10-7-5-4-6-9;;/h10H,4-7,9H2,1-3H3;2*1H
InChIKeyJFKDTPNZOJXSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibutadiamin Dihydrochloride Technical Baseline


Dibutadiamin dihydrochloride (CAS 1867-72-7) is a diamine compound, chemically known as N'-tert-butylbutane-1,4-diamine dihydrochloride, with a molecular formula of C8H22Cl2N2 and a molecular weight of 217.18 g/mol [1]. This compound belongs to the class of substituted 1,4-butanediamine derivatives and features a distinctive tert-butyl substitution on one of the amine nitrogens, a structural characteristic that influences its biological activity profile and physicochemical properties . Originally evaluated as a ganglionic blocking agent in the 1960s, dibutadiamin dihydrochloride has been utilized primarily as a pharmacological tool compound in autonomic nervous system research [2].

Dibutadiamin Dihydrochloride: Why Generic Substitution Fails


Dibutadiamin dihydrochloride cannot be simply interchanged with other 1,4-butanediamine derivatives or ganglionic blocking agents due to the critical role of its N-tert-butyl substitution in determining pharmacological selectivity and physicochemical behavior. The tert-butyl group confers distinct steric and electronic properties that modulate receptor binding kinetics and metabolic stability compared to unsubstituted or N-alkylated analogs [1]. In comparative pharmacological studies, dibutadiamin was specifically selected alongside atropine as a reference compound for ganglionic/cholinergic site activity, indicating its unique position within the autonomic pharmacology toolkit [2]. Substitution with alternative diamines such as putrescine dihydrochloride or N,N-dibutyl-1,4-butanediamine would yield different solubility profiles, receptor interaction patterns, and toxicological characteristics, thereby introducing uncontrolled variables that undermine experimental validity and cross-study comparability [3].

Dibutadiamin Dihydrochloride Differentiation Evidence


Ganglionic vs Adrenergic Selectivity in Gastric Secretion

In a controlled in vivo study using pylorus-ligated rats, dibutadiamin was classified and employed as a ganglionic/cholinergic site-acting agent, grouped alongside atropine, to serve as a comparator for drugs acting on adrenergic mechanisms [1]. This functional categorization differentiates dibutadiamin from adrenergic agents such as norepinephrine and isoproterenol, which demonstrated antisecretory effects in the same model system [1].

Autonomic Pharmacology Gastric Physiology Receptor Selectivity

Acute Oral Toxicity Compared to Diamine Analogs

The acute oral LD50 of dibutadiamin dihydrochloride in rats is reported as 810 mg/kg, while the intraperitoneal LD50 is 349 mg/kg . Compared to the structurally simpler 1,4-diaminobutane dihydrochloride (putrescine dihydrochloride, CAS 333-93-7), which exhibits an oral LD50 of approximately 463 mg/kg in rats, dibutadiamin dihydrochloride demonstrates a 1.75-fold higher oral LD50, indicating lower acute oral toxicity .

Toxicology Safety Pharmacology In Vivo Toxicology

Functional Potency at Ganglionic nAChRs

Dibutadiamin was evaluated for functional potency at the rat nicotinic acetylcholine receptor subtype PC12, which represents ganglionic nAChRs. The compound exhibited an EC50 value of 40,000 nM (40 µM) in this functional assay [1]. This potency value provides a baseline for comparing ganglionic blocking activity against other known ganglionic blockers such as hexamethonium or mecamylamine.

Receptor Pharmacology Ion Channels Autonomic Nervous System

DAT-Mediated Dopamine Release Activity

In a rat brain synaptosomal preparation, dibutadiamin demonstrated the ability to induce DAT-mediated dopamine release with an EC50 value of 150 nM [1]. This nanomolar potency at the dopamine transporter suggests potential off-target or secondary pharmacological activity that distinguishes dibutadiamin from ganglionic blockers lacking such dopaminergic effects.

Neuropharmacology Dopamine Transporter Synaptic Function

Gastric Emptying Delay vs GI Modulators

In a study measuring gastric and intestinal transit in rats using a radioactive test meal, dibutadiamin (referred to as N-tert-butyl-1-4-butanediamine) was among the compounds that delayed gastric emptying, alongside morphine, oxethazaine, and chlorpromazine [1]. This functional effect places dibutadiamin within a cohort of gastric emptying modulators, distinguishing it from compounds that accelerate gastric transit or have no effect.

Gastrointestinal Pharmacology Gastric Motility In Vivo Models

Oral Bioavailability Inferred from Toxicity Ratios

The ratio of oral LD50 (810 mg/kg) to intraperitoneal LD50 (349 mg/kg) for dibutadiamin dihydrochloride is approximately 2.32 . This ratio suggests moderate oral bioavailability, as the compound requires a higher oral dose to achieve systemic toxicity comparable to intraperitoneal administration. This is in contrast to compounds with ratios near 1.0, which indicate near-complete oral absorption.

Pharmacokinetics Bioavailability ADME

Dibutadiamin Dihydrochloride Research & Industrial Applications


Ganglionic Transmission Studies

Dibutadiamin dihydrochloride is suitable for use as a ganglionic/cholinergic site-acting reference compound in isolated tissue preparations or in vivo models designed to dissect autonomic nervous system function. Its established classification alongside atropine in gastric secretion studies [1] and its functional activity at ganglionic nicotinic acetylcholine receptors (EC50 = 40 µM) [2] support its application in experiments requiring pharmacological blockade of sympathetic and parasympathetic ganglia.

GI Motility and Secretion Studies

Based on its demonstrated ability to delay gastric emptying [1] and its use as a comparator in gastric secretion research [2], dibutadiamin dihydrochloride is appropriate for investigators studying the neural regulation of gastrointestinal function. It can serve as a tool compound to probe the role of ganglionic transmission in gastric emptying and secretion.

In Vivo Toxicology & Safety Pharmacology

With established acute toxicity data including oral LD50 (810 mg/kg) and intraperitoneal LD50 (349 mg/kg) in rats [1], dibutadiamin dihydrochloride may be employed as a reference compound in toxicology studies evaluating the safety profiles of novel ganglionic blockers or related diamine derivatives. The known toxicity parameters facilitate dose selection and safety margin calculations.

Dopamine Transporter (DAT) Interaction Studies

The nanomolar potency of dibutadiamin dihydrochloride in inducing DAT-mediated dopamine release (EC50 = 150 nM) [1] positions this compound as a potential tool for investigating the intersection of autonomic and dopaminergic systems. Researchers studying compounds with mixed pharmacological profiles may utilize dibutadiamin to explore structure-activity relationships at the dopamine transporter.

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